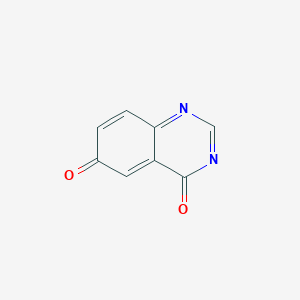
Quinazoline-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline-4,6-dione is a heterocyclic organic compound that features a fused ring system composed of a benzene ring and a pyrimidine ring. This compound is known for its significant biological activities and is a key scaffold in medicinal chemistry. This compound and its derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-4,6-dione typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide under acidic conditions to yield this compound . Another approach involves the use of transition-metal-catalyzed reactions, which have been shown to be effective in constructing the quinazoline scaffold .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include a variety of this compound derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Quinazoline-4,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: The compound finds applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of quinazoline-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound derivatives can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Another quinazoline derivative with similar biological activities but different substitution patterns.
Quinazoline-4(3H)-one: A related compound with a different oxidation state at the 4-position.
Quinazoline-2(1H)-one: A compound with a similar structure but different functional groups.
Uniqueness
Quinazoline-4,6-dione is unique due to its specific substitution pattern and the range of biological activities it exhibits. Its ability to act as a scaffold for various bioactive molecules makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
quinazoline-4,6-dione |
InChI |
InChI=1S/C8H4N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4H |
InChI Key |
RKXUWEAUYQSBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)

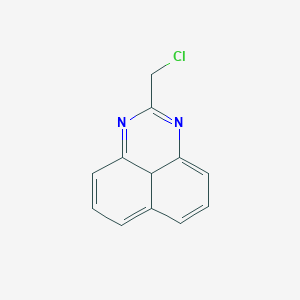
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
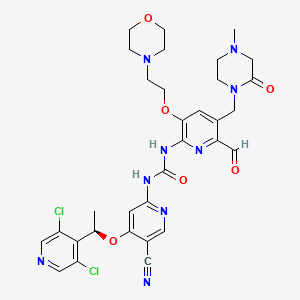

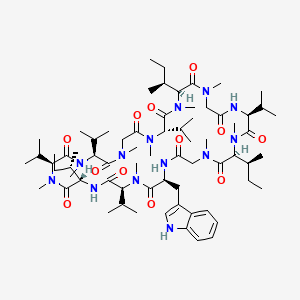
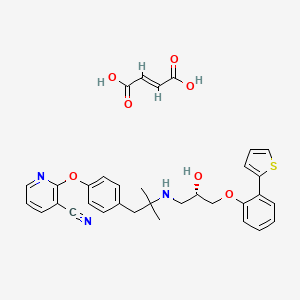

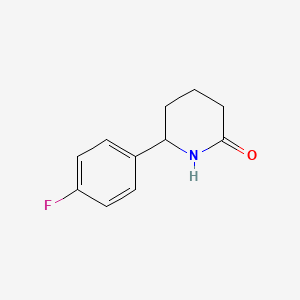
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
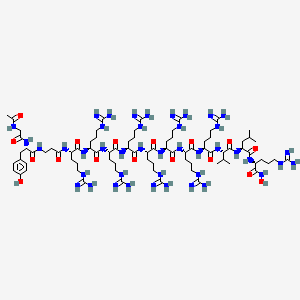

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
